Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)
Description
Significance of Pyridine-Vinyl Ether Architectures in Chemical Research
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that are integral to numerous areas of chemical research and industry. The introduction of a vinyl ether moiety onto the pyridine ring creates a bifunctional molecule with a unique electronic and structural profile. The pyridine nitrogen imparts basicity and the ability to coordinate with metals, while the vinyl ether group can participate in a variety of chemical transformations, including polymerization, cycloadditions, and palladium-catalyzed cross-coupling reactions. academie-sciences.fr
Historical Context of Substituted Pyridine Synthesis Relevant to 3-Position Functionalization
The synthesis of substituted pyridines has been a long-standing challenge in organic chemistry. organic-chemistry.org While the pyridine ring is aromatic, the presence of the nitrogen atom deactivates the ring towards electrophilic substitution, making direct functionalization difficult. Moreover, functionalization at the 3-position (meta to the nitrogen) is often more challenging than at the 2- or 4-positions due to the electronic nature of the pyridine ring.
Historically, the synthesis of 3-substituted pyridines has relied on multi-step sequences starting from pre-functionalized precursors. The development of modern cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, has provided more direct routes to functionalized pyridines. These methods, however, often require the presence of a halide or other leaving group on the pyridine ring.
More recent advancements have focused on the direct C-H functionalization of pyridines, offering a more atom-economical approach. However, achieving high regioselectivity for the 3-position remains a significant hurdle. The synthesis of vinyl-substituted pyridines has often been accomplished through methods like the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. organic-chemistry.org The synthesis of vinyl ethers, specifically, can be achieved through palladium-catalyzed reactions or transetherification processes. academie-sciences.fr These historical and ongoing developments in synthetic methodology have paved the way for the preparation of complex pyridine derivatives like Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-methoxyethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPNYPQBNGOMCO-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Precision Synthesis Methodologies for Pyridine, 3 1e 2 Methoxyethenyl 9ci
Stereoselective Formation of the (1E)-2-methoxyethenyl Moiety
The critical step in the synthesis of Pyridine (B92270), 3-[(1E)-2-methoxyethenyl]-(9CI) is the stereoselective construction of the vinyl ether linkage at the 3-position of the pyridine ring. Both olefination and cross-coupling strategies offer viable pathways to achieve this transformation with high control over the double bond geometry.
Olefination Strategies: Wittig, Horner-Wadsworth-Emmons, and Related Variants
Olefination reactions provide a direct method for converting a carbonyl group into an alkene. For the synthesis of the target molecule, 3-pyridinecarboxaldehyde (B140518) serves as a readily available starting material.
The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. wikipedia.org To introduce the methoxyethenyl group, methoxymethyltriphenylphosphonium chloride is the key reagent. wikipedia.org This salt is deprotonated with a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding ylide, methoxymethylenetriphenylphosphorane. wikipedia.orgmasterorganicchemistry.com This ylide then reacts with 3-pyridinecarboxaldehyde. The reaction typically proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com Stabilized ylides, such as the one derived from methoxymethyltriphenylphosphonium chloride, generally favor the formation of the (E)-alkene, which is the desired isomer for the target compound. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This approach often provides better E-selectivity and easier purification, as the phosphate (B84403) byproduct is water-soluble. organic-chemistry.org For this synthesis, a phosphonate ester such as diethyl (methoxymethyl)phosphonate would be deprotonated with a base like sodium hydride to form the phosphonate carbanion. This carbanion then reacts with 3-pyridinecarboxaldehyde. The HWE reaction is well-known for its high stereoselectivity in producing (E)-alkenes, particularly with stabilized phosphonates. wikipedia.orgorganic-chemistry.org
| Reaction | Key Reagent | Typical Base | Key Intermediate | Primary Product Stereochemistry |
| Wittig | Methoxymethyltriphenylphosphonium chloride | n-Butyllithium, NaH | Oxaphosphetane | (E)-alkene (with stabilized ylides) |
| Horner-Wadsworth-Emmons | Diethyl (methoxymethyl)phosphonate | NaH, NaOMe | Phosphonate carbanion | (E)-alkene |
Transition Metal-Catalyzed Cross-Coupling Approaches for Vinyl Ether Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be adapted for the synthesis of vinyl ethers. These methods typically involve the coupling of a pyridyl derivative with a vinyl ether synthon.
The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. researchgate.net In this context, a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) can be coupled with methyl vinyl ether. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine (B1218219) ligand. A base is also required to regenerate the active palladium(0) catalyst. The regioselectivity of the Heck reaction with vinyl ethers can sometimes be an issue, but conditions can be optimized to favor the desired product. liv.ac.uk
The Stille coupling reaction pairs an organotin compound with an organic halide in the presence of a palladium catalyst. For the synthesis of the target molecule, two main pathways can be envisioned: the reaction of a 3-pyridyl halide with a methoxyvinyltin reagent, or the coupling of a 3-pyridyltin compound with a halo(methoxy)ethene.
The Suzuki-Miyaura coupling is another widely used palladium-catalyzed cross-coupling reaction that utilizes an organoboron species. Similar to the Stille reaction, this can involve the coupling of a 3-pyridylboronic acid or ester with a halo(methoxy)ethene, or a 3-halopyridine with a methoxyvinylboronic acid or ester. The Suzuki-Miyaura reaction is often favored due to the lower toxicity of the boron-containing reagents compared to the tin compounds used in the Stille reaction.
| Coupling Reaction | Pyridyl Component | Vinyl Ether Component | Catalyst System |
| Heck | 3-Halopyridine (Br, I) | Methyl vinyl ether | Pd(OAc)₂, phosphine ligand, base |
| Stille | 3-Halopyridine or 3-Pyridyltin | Methoxyvinyltin or Halo(methoxy)ethene | Palladium complex, phosphine ligand |
| Suzuki-Miyaura | 3-Halopyridine or 3-Pyridylboronic acid/ester | Methoxyvinylboronic acid/ester or Halo(methoxy)ethene | Palladium complex, phosphine ligand, base |
Green Chemistry Principles in Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) Synthesis
Applying green chemistry principles to the synthesis of "Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)" aims to reduce the environmental impact of the chemical processes involved. This includes the use of eco-friendly solvents and the selection of more sustainable reagents.
Eco-Friendly Solvent Systems and Sustainable Reagent Selection
Traditional organic solvents often pose environmental and health risks. Research into greener alternatives has identified several options applicable to the synthesis of pyridine derivatives.
For olefination reactions like the Wittig and HWE, solvent-free conditions have been explored, often utilizing mechanochemistry (grinding) to facilitate the reaction. researchgate.netacs.org This approach significantly reduces solvent waste. Water has also been investigated as a solvent for the Wittig reaction with stabilized ylides, offering a much safer and more environmentally benign alternative to traditional organic solvents. nih.gov
In the context of palladium-catalyzed cross-coupling reactions , significant progress has been made in developing greener protocols. The use of water as a solvent, often in combination with a co-solvent like ethanol, has proven effective for Suzuki-Miyaura reactions. rsc.orgacs.org This not only reduces the reliance on volatile organic compounds but can also enhance reaction rates.
Sustainable reagent selection focuses on using catalysts that are more environmentally friendly and can be easily recovered and reused. For palladium-catalyzed reactions, the development of biopolymer-supported palladium nanoparticles offers a promising approach. mdpi.compreprints.org These catalysts can be derived from renewable resources and often exhibit high activity and stability, allowing for lower catalyst loadings and potential for recycling.
| Synthetic Step | Traditional Approach | Green Chemistry Approach |
| Olefination | Use of organic solvents (e.g., THF, DMF) | Solvent-free (mechanochemistry), Water as solvent |
| Cross-Coupling | Use of organic solvents (e.g., toluene, dioxane) | Water or water/ethanol mixtures as solvent |
| Catalysis | Homogeneous palladium catalysts | Biopolymer-supported palladium nanoparticles, lower catalyst loading |
Flow Chemistry Techniques for Scalable Production of Methoxyethenylpyridines
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). youtube.comnih.gov This paradigm shift offers substantial improvements in safety, efficiency, and scalability, making it a highly attractive approach for the production of substituted pyridines like methoxyethenylpyridines. Flow chemistry utilizes microreactors or packed-bed reactors where reactants are continuously pumped, mixed, and reacted in a controlled environment, offering superior heat and mass transfer compared to conventional batch reactors. nih.govnih.gov
For the scalable production of methoxyethenylpyridines, a key C-C bond-forming reaction, such as the Wittig reaction or Heck coupling, can be adapted to a continuous flow process. A potential flow synthesis could involve the reaction of 3-pyridinecarboxaldehyde with a suitable phosphorus ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, to form the methoxyethenyl group. In a flow setup, streams of the aldehyde and the in-situ generated ylide would be continuously mixed in a T-mixer before entering a heated reactor coil to ensure rapid and uniform reaction conditions. The reduced volume of reactive intermediates at any given time significantly enhances the safety profile of the process. youtube.com
The benefits of such a system include drastically reduced reaction times, improved yield and selectivity due to precise temperature control, and the potential for straightforward integration of downstream purification steps, such as liquid-liquid extraction or continuous crystallization. nih.gov These advantages make flow chemistry a powerful tool for the large-scale, cost-effective, and sustainable production of methoxyethenylpyridines. researchgate.net
| Parameter | Conventional Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | Several hours (e.g., 6-24 h) | Minutes (e.g., 5-30 min residence time) |
| Temperature Control | Potential for hot spots, less uniform | Precise and uniform, rapid heat exchange |
| Scalability | Challenging, requires reactor redesign | Straightforward by extending operation time ("scaling out") |
| Safety | Higher risk due to large volumes of reagents and intermediates | Inherently safer due to small reactor volumes and better control |
| Yield & Selectivity | Variable, may be lower due to side reactions | Often higher and more consistent due to precise control |
| Process Integration | Stepwise, requires isolation at each stage | Amenable to integrated multi-step synthesis and purification |
Biocatalytic Pathways Towards Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)
Biocatalysis has emerged as a cornerstone of green chemistry, employing enzymes to perform chemical transformations with high specificity and efficiency under mild conditions. While the development of biocatalysts for the de novo synthesis of complex substituted pyridines is an ongoing area of research, several potential enzymatic strategies can be conceptualized for the synthesis of Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI). nih.govacs.org The application of enzymes could target either the formation of the pyridine core or the installation of the methoxyethenyl side chain.
One hypothetical pathway involves the enzymatic construction of the C-C double bond on a pre-existing pyridine precursor. For instance, enzymes such as decarboxylases could potentially act on a substrate like 3-(3-methoxy-2-carboxypropyl)pyridine to eliminate carbon dioxide and generate the target ethenyl linkage. Alternatively, carboligases could be explored for their ability to form the crucial C-C bond by joining 3-pyridinecarboxaldehyde with a two-carbon methoxy-containing donor molecule.
Another approach could focus on the modification of the pyridine ring itself. While nature has not yet yielded a specific biocatalyst for the direct asymmetric dearomatization of pyridines, research into chemo-enzymatic cascades has shown promise. nih.govacs.org For instance, amine oxidases and ene-imine reductases have been successfully used in cascades to convert tetrahydropyridines into stereo-defined piperidines. nih.gov Although this involves reduction rather than synthesis of the aromatic ring, it demonstrates the potential of enzymes to act on pyridine-derived scaffolds. Future research in enzyme discovery and protein engineering may yield biocatalysts capable of performing novel cyclization or condensation reactions to assemble the substituted pyridine ring from acyclic precursors in a highly controlled and sustainable manner.
| Enzyme Class | Hypothetical Reaction | Potential Substrate(s) | Advantages |
|---|---|---|---|
| Lyases (e.g., Decarboxylase) | Elimination of CO2 to form a C=C double bond | 3-(3-methoxy-2-carboxypropyl)pyridine | High stereoselectivity (E-isomer), mild reaction conditions, generates only CO2 as a byproduct. |
| Carboligases | C-C bond formation to create the ethenyl side chain | 3-Pyridinecarboxaldehyde and a methoxy-C2-donor | Direct bond formation, potential for high atom economy, operates in aqueous media. |
| Transferases (e.g., O-Methyltransferase) | Methylation of a hydroxyl group | Pyridine, 3-[(1E)-2-hydroxyethenyl]- | High specificity for the target hydroxyl group, avoids harsh chemical methylating agents. |
| Synthases/Cyclases | De novo synthesis of the pyridine ring | Acyclic aldehyde, amine, and keto-ester precursors | Convergent synthesis from simple building blocks, potential for novel substitution patterns. |
Spectroscopic and Structural Elucidation of Pyridine, 3 1e 2 Methoxyethenyl 9ci and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Pyridine (B92270), 3-[(1E)-2-methoxyethenyl]-(9CI). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecular framework.
In the ¹H NMR spectrum, the protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.7 ppm). Based on data from the closely related 3-vinylpyridine (B15099), the proton at the C2 position would be the most downfield, followed by the protons at C6, C4, and C5. ichemical.com The vinyl protons of the methoxyethenyl group are crucial for determining the stereochemistry of the double bond. For vinyl ethers, the proton on the α-carbon (adjacent to the oxygen) typically resonates around δ 6.3-6.6 ppm, while the two protons on the terminal β-carbon appear at more shielded shifts (around δ 4.0-4.3 ppm). rsc.org
The (1E) configuration, indicating a trans relationship between the pyridyl group and the methoxy (B1213986) group, is definitively established by the coupling constant (J) between the two vinyl protons. A large J value, typically in the range of 12-18 Hz, is characteristic of a trans arrangement, whereas a smaller value (6-12 Hz) would indicate a cis isomer. yale.edu For instance, in ethyl vinyl ether, the trans coupling constant is observed at 14.4 Hz. yale.edu The methoxy group (-OCH₃) would present as a sharp singlet, typically in the range of δ 3.7-3.9 ppm.
The ¹³C NMR spectrum provides complementary information. The carbons of the pyridine ring would appear in the aromatic region (~δ 120-150 ppm). For vinyl ethers, the carbon atoms of the double bond (OCH=CH₂) exhibit characteristic signals, typically around δ 152 ppm for the α-carbon and δ 86 ppm for the β-carbon. rsc.orgacademie-sciences.fr The methoxy carbon would be observed further upfield.
Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed for conformational analysis. wordpress.com These experiments detect through-space interactions between protons, which would help determine the preferred spatial orientation of the methoxyethenyl substituent relative to the plane of the pyridine ring. wordpress.com
Table 1: Predicted ¹H and ¹³C NMR Data for Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (Hz) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine C2-H | ~8.6 | d, J ≈ 2.0 | ~149 |
| Pyridine C4-H | ~7.7 | ddd, J ≈ 8.0, 2.0, 0.8 | ~135 |
| Pyridine C5-H | ~7.3 | dd, J ≈ 8.0, 4.8 | ~123 |
| Pyridine C6-H | ~8.5 | dd, J ≈ 4.8, 1.6 | ~148 |
| Vinyl α-H | ~6.7 | d, J ≈ 14.0 | ~152 |
| Vinyl β-H | ~5.9 | d, J ≈ 14.0 | ~87 |
| Methoxy (-OCH₃) | ~3.8 | s | ~56 |
Note: Data are predicted based on spectral information for analogous compounds such as 3-vinylpyridine and various vinyl ethers. Actual values may vary.
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) (molecular formula C₈H₉NO), the molecular ion peak ([M]⁺•) in an electron ionization (EI) mass spectrum would be observed at a mass-to-charge ratio (m/z) of 135.
The fragmentation of this molecular ion is expected to proceed through several predictable pathways characteristic of both the pyridine core and the vinyl ether side chain. libretexts.orgwikipedia.org Ethers are known to undergo α-cleavage (cleavage of the C-C bond next to the oxygen) and cleavage of the C-O bond. docbrown.infonist.gov Aromatic systems like pyridine tend to form stable molecular ions. libretexts.org
Key fragmentation pathways for [C₈H₉NO]⁺• would likely include:
Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond is a common pathway for methyl ethers, which would result in a significant fragment ion at m/z 120. nist.gov
Loss of a methoxy radical (•OCH₃): Cleavage of the vinyl C-O bond would lead to a fragment at m/z 104, corresponding to the 3-vinylpyridine radical cation.
Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule, producing an ion at m/z 105.
Cleavage of the pyridine ring: The pyridine ring itself can fragment, typically by losing hydrogen cyanide (HCN), which would lead to smaller fragment ions.
The analysis of these characteristic fragments allows for the confirmation of the compound's structure and connectivity. High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)
| m/z | Proposed Fragment | Formula of Ion | Neutral Loss |
| 135 | Molecular Ion | [C₈H₉NO]⁺• | - |
| 120 | Loss of methyl radical | [C₇H₆NO]⁺ | •CH₃ |
| 105 | Rearrangement and loss of formaldehyde | [C₇H₇N]⁺• | CH₂O |
| 104 | Loss of methoxy radical | [C₇H₆N]⁺ | •OCH₃ |
| 78 | Pyridyl fragment | [C₅H₄N]⁺ | C₂H₂O |
Note: Fragmentation is predicted based on established principles and data from related structures.
X-ray Crystallography of Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) Complexes and Adducts
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for the free ligand Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) is not prominently available in the literature, the solid-state packing of related styrylpyridine derivatives offers significant insight. mdpi.com In the crystalline state, planar aromatic molecules like this are often organized by non-covalent interactions. Key interactions expected to govern the crystal packing include:
π-π Stacking: The electron-rich pyridine rings can stack on top of one another, a common organizing principle in aromatic compounds that helps to maximize van der Waals forces.
C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms on the vinyl group or pyridine ring of one molecule and the nitrogen atom of a neighboring molecule.
C-H···π Interactions: Hydrogen atoms can also interact with the electron cloud of an adjacent pyridine ring.
The lone pair of electrons on the pyridine nitrogen atom makes Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) an excellent N-donor ligand for coordinating with transition metals. nih.govcam.ac.uk The structural analysis of metal complexes containing this or related ligands provides a wealth of information about its electronic and steric properties.
Numerous crystal structures of complexes with pyridyl ligands have been reported, demonstrating a wide range of coordination geometries. mdpi.commdpi.commdpi.com For instance, cycloplatinated(II) complexes involving 2-vinylpyridine (B74390) adopt a distorted square-planar geometry around the platinum center. nih.gov In such a complex, the pyridine ligand coordinates to the metal through both the nitrogen atom and a carbon atom, forming a stable chelate ring. nih.gov
Table 3: Representative Metal-Ligand Geometrical Parameters from a Related Vinylpyridine Complex
| Parameter | Description | Typical Value (from [PtMe(Vpy)(PPhMe₂)]) |
| M-N Bond Length | Distance from metal center to pyridine nitrogen | 2.141(6) Å |
| M-C Bond Length | Distance from metal center to coordinated carbon | 2.013(8) Å |
| C-M-N Angle | "Bite angle" of the chelating ligand | 78.8(3)° |
| N-M-P Angle | Angle between pyridyl and ancillary ligands | 104.34(18)° |
Source: Data from a cycloplatinated(II) complex of 2-vinylpyridine, used as a representative example. nih.gov Vpy = 2-vinylpyridine.
Computational and Theoretical Chemistry of Pyridine, 3 1e 2 Methoxyethenyl 9ci
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties and reactivity of molecules. For Pyridine (B92270), 3-[(1E)-2-methoxyethenyl]-(9CI), DFT calculations would provide invaluable insights into its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.
For Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI), the nitrogen atom in the pyridine ring and the oxygen atom of the methoxy (B1213986) group, along with the π-system of the vinyl bridge and the pyridine ring, would be expected to significantly influence the distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich methoxyethenyl substituent and the pyridine ring, while the LUMO would be distributed over the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen.
A hypothetical FMO analysis would likely yield data similar to that presented in Table 1, which showcases representative values for analogous substituted pyridine systems.
Table 1: Hypothetical Frontier Molecular Orbital Energies for Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)
| Parameter | Expected Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are illustrative and based on general trends observed in similar molecules. Actual DFT calculations are required for accurate data.
Furthermore, analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule. The nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack or coordination to metal centers. The hydrogen atoms of the vinyl group and the methyl group would exhibit positive electrostatic potential.
Reaction Mechanism Elucidation and Transition State Calculations
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. For Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI), computational studies could investigate various reactions, such as electrophilic additions to the vinyl group, reactions at the pyridine nitrogen, or metal-catalyzed cross-coupling reactions.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This would provide critical information on activation energies and reaction thermodynamics, helping to predict the feasibility and selectivity of different reaction pathways. For instance, in an electrophilic addition to the double bond, DFT could determine whether the reaction proceeds via a stepwise or concerted mechanism and predict the regioselectivity of the addition.
Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.
Dynamics of Pyridyl Vinyl Ether Systems in Various Environments
MD simulations of Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) in different solvents (e.g., water, methanol, or a non-polar solvent) would reveal the influence of the environment on its conformational preferences. The molecule possesses several rotatable bonds, including the C-C bond connecting the pyridine ring to the vinyl group and the C-O bonds of the methoxy group. Simulations would identify the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape and accessibility of reactive sites are affected by its surroundings.
Interactions with Metal Surfaces and Biological Receptors
The pyridine moiety is a well-known ligand for a variety of metal ions and can interact with metal surfaces. MD simulations could be employed to study the adsorption and orientation of Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) on different metal surfaces, which is relevant for applications in catalysis and materials science. These simulations would provide details on the binding energies and the specific atoms involved in the interaction.
Similarly, if this compound were to be investigated as a potential biologically active agent, MD simulations could be used to model its interaction with the active site of a target protein or receptor. By simulating the dynamic "docking" of the molecule, researchers can gain insights into the binding affinity and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, and π-stacking) that stabilize the complex. This information is invaluable for the rational design of new drug candidates.
Advanced Applications and Functional Materials Derived from Pyridine, 3 1e 2 Methoxyethenyl 9ci
Role in Ligand Design for Homogeneous and Heterogeneous Catalysis
The structure of Pyridine (B92270), 3-[(1E)-2-methoxyethenyl]-(9CI), featuring both a pyridine ring and a vinyl ether group, suggests its potential as a versatile ligand in catalysis. The pyridine nitrogen can act as a Lewis basic site to coordinate with a metal center, while the vinyl ether moiety could either remain as a pendant functional group influencing the electronic properties of the ligand or participate in further chemical transformations.
Catalytic Activity of Pyridyl Vinyl Ether-Metal Complexes
There is no specific information in the scientific literature regarding the catalytic activity of metal complexes formed directly with Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI). However, palladium complexes with pyridine-containing ligands are known to be efficient precatalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The catalytic activity of such complexes is influenced by the electronic and steric properties of the substituents on the pyridine ring. The methoxyethenyl group at the 3-position would be expected to modulate the electronic nature of the pyridine ring, thereby affecting the catalytic performance of its metal complexes.
In a broader context, pyridyl-ketone ligands have been used to synthesize palladium(II) complexes that show catalytic activity in the Heck reaction. For instance, di(2-pyridyl) ketone has been used to form palladium complexes that catalyze the coupling of iodobenzene (B50100) with methyl acrylate. acs.org The synthesis of 3-pyridyl methyl ketones has been achieved through a palladium-catalyzed olefination of 3-bromopyridines with butyl vinyl ether, followed by in-situ hydrolysis of the intermediate pyridyl vinyl ether. researchgate.net This indicates that the vinyl ether moiety in a pyridyl structure can be a reactive handle in palladium-catalyzed transformations.
Polymerization Behavior and Polymer Material Development
The polymerization of Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) has not been specifically reported. However, the presence of both a vinyl ether and a pyridine functionality suggests that it could potentially undergo polymerization through different mechanisms.
Cationic Polymerization of Methoxyethenylpyridines
There are no specific studies on the cationic polymerization of Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI). Vinyl ethers are known to be susceptible to cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic chain end. The pyridine ring, being a basic moiety, could potentially interfere with cationic polymerization by reacting with the acidic initiators or the propagating cationic species. This could lead to termination or side reactions, making the controlled polymerization of this monomer challenging. The choice of initiator and reaction conditions would be critical to selectively polymerize the vinyl ether group while minimizing interactions with the pyridine nitrogen.
Controlled Radical Polymerization Techniques for Poly(pyridyl vinyl ethers)
Specific research on the controlled radical polymerization of Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) is not available. However, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been applied to vinyl pyridines.
ATRP of vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, has been studied. researchgate.netnsrrc.org.twacs.orgacs.org The pyridine moiety can coordinate with the copper catalyst used in ATRP, which can affect the polymerization kinetics and control. Careful selection of the ligand for the copper catalyst and the reaction conditions is necessary to achieve a well-controlled polymerization. For a monomer containing both a vinyl ether and a pyridine group, the reactivity of the vinyl ether group towards radical polymerization is generally low. Therefore, it is more likely that polymerization, if it occurs via a radical mechanism, would proceed through the vinyl pyridine moiety if the monomer were an isomer like 3-vinylpyridine (B15099) with a methoxy (B1213986) substituent. Given the structure of Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI), the vinyl ether is the polymerizable group, which is not typically amenable to radical polymerization.
Development of Advanced Functional Materials from Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) Derivatives
There are no reports on the development of advanced functional materials specifically from derivatives of Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI). However, polymers containing pyridine units, such as poly(vinyl pyridine), have been explored for various applications. These polymers can be quaternized to create polyelectrolytes with applications in ion exchange, as flocculants, and in the preparation of antimicrobial materials. mdpi.comresearchgate.net The pyridine nitrogen can also be used to coordinate with metal ions or nanoparticles, leading to the formation of hybrid materials with catalytic or sensing properties. nih.govresearchgate.net
A hypothetical polymer derived from Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) would have a poly(vinyl ether) backbone with pendant pyridine groups. Such a material could exhibit interesting properties, combining the flexibility and solubility of poly(vinyl ethers) with the functionality of the pyridine rings. These pendant pyridine groups could be used for post-polymerization modification, such as quaternization or metal coordination, to create functional materials for applications in catalysis, sensing, or as coatings.
Q & A
Basic Research Questions
Q. What spectroscopic and analytical techniques are recommended for characterizing Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry of the methoxyethenyl group and pyridine ring protons. High-resolution mass spectrometry (HRMS) with an exact mass of 149.0952926 g/mol (calculated for C₈H₇NO₂) ensures molecular formula validation . Polarimetry or circular dichroism (CD) may resolve enantiomeric purity if chiral centers are present.
Q. How can researchers ensure reproducibility in studies involving Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)?
- Methodological Answer: Standardize synthesis protocols using peer-reviewed literature (avoiding unreliable sources like BenchChem). Employ chromatography (HPLC or GC) with UV/Vis detection to verify purity (>98% by HPLC). Use inert atmosphere storage (argon) to prevent oxidation of the ethenyl group.
Advanced Research Questions
Q. What is the mechanistic basis for Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)'s selective recognition of c-MYC Pu22 G-quadruplex DNA?
- Methodological Answer: The compound binds via a three-step process: (1) kinetic match (initial electrostatic interaction with the G-quadruplex phosphate backbone), (2) dynamic interaction (conformational adjustment to fit the groove), and (3) π-π stacking stabilization between the pyridine ring and guanine tetrads. Validate using fluorescent titration assays (e.g., FID, FRET) and molecular docking simulations to map binding sites .
Q. How do structural analogs of Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) influence its fluorescent selectivity in G-quadruplex studies?
- Methodological Answer: Compare analogs with substituent variations (e.g., methoxy vs. ethoxy groups) using structure-activity relationship (SAR) studies. Measure fluorescent intensity changes under standardized conditions (λₑₓ = 350 nm, λₑₘ = 450 nm). Analogs with bulkier groups reduce stacking efficiency, while electron-donating groups enhance π-π interactions .
Q. How can researchers resolve contradictions in activity data between Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) and its analogs?
- Methodological Answer: Conduct kinetic (stopped-flow fluorescence) and thermodynamic (isothermal titration calorimetry, ITC) analyses to differentiate binding modes. For example, a higher kₒₙ rate but lower Kd in an analog may indicate faster but less stable binding. Pair with X-ray crystallography to resolve structural discrepancies .
Q. What experimental strategies mitigate the compound’s potential non-specific interactions in biological assays?
- Methodological Answer: Include competitive binding assays with non-target DNA (e.g., duplex DNA) or proteins (e.g., serum albumin). Use buffer systems with controlled ionic strength (e.g., 100 mM KCl to mimic physiological conditions) to minimize electrostatic artifacts. Validate specificity via gel electrophoresis or surface plasmon resonance (SPR) .
Data Presentation and Analysis Guidelines
- Statistical Validation: Apply ANOVA or Student’s t-test to compare binding affinities across analogs. Report p-values and confidence intervals.
- Graphical Standards: Use OriginLab or PyMOL for visualizing binding kinetics and molecular interactions. Ensure all spectra (NMR, MS) include baseline correction and noise reduction annotations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
